molecular formula C12H17NO3 B2951184 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide CAS No. 1795484-04-6

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide

Cat. No.: B2951184
CAS No.: 1795484-04-6
M. Wt: 223.272
InChI Key: FEOWTVHGMLZUNY-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a furan-2-yl substituent, a hydroxy group, and a methyl group on the propyl backbone. The furan ring introduces oxygen-based heterocyclic properties, which may influence solubility, metabolic stability, and binding interactions compared to sulfur- or nitrogen-containing analogs.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(15,7-10-3-2-6-16-10)8-13-11(14)9-4-5-9/h2-3,6,9,15H,4-5,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOWTVHGMLZUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The cyclopropane carboxamide moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to thiazole/triazole analogs, involving cyclopropanation and amide coupling .
  • Data Gaps: No direct bioassay data or crystal structures are available for the target compound. Most inferences derive from structurally related molecules.
  • Patent Landscape : Complex cyclopropanecarboxamide derivatives (e.g., fluorinated indole compounds) dominate recent patents, highlighting a trend toward multifunctional substitutions for pharmaceutical use .

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